2-(4-Chlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione
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Overview
Description
2-(4-Chlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione is a heterocyclic compound that contains a triazine ring substituted with a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione typically involves the reaction of 4-chlorobenzonitrile with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable reagent, such as acetic anhydride, to yield the desired triazine-dione compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triazine oxides, while reduction can produce triazine amines .
Scientific Research Applications
2-(4-Chlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antitumor agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential antitumor agent .
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: Another heterocyclic compound with a chlorophenyl group.
N-(4-Chlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]-quinazolin-2-amine: A triazoloquinazoline derivative with similar structural features.
Uniqueness
2-(4-Chlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione is unique due to its specific triazine-dione structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H6ClN3O2 |
---|---|
Molecular Weight |
223.61 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C9H6ClN3O2/c10-6-1-3-7(4-2-6)13-9(15)12-8(14)5-11-13/h1-5H,(H,12,14,15) |
InChI Key |
LFPCOKWFNVKUNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)NC(=O)C=N2)Cl |
Origin of Product |
United States |
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